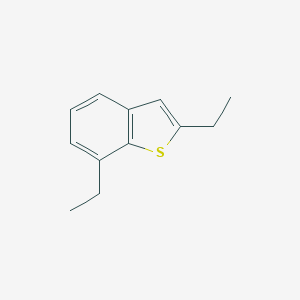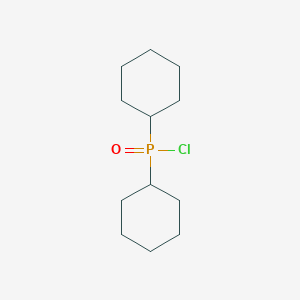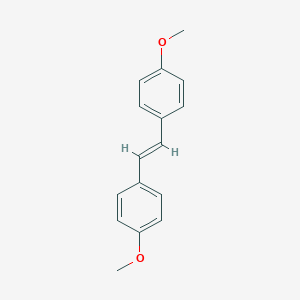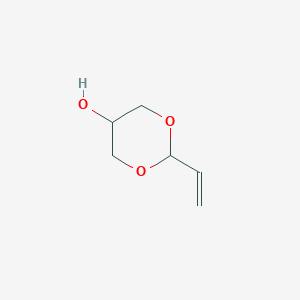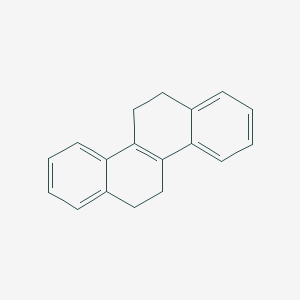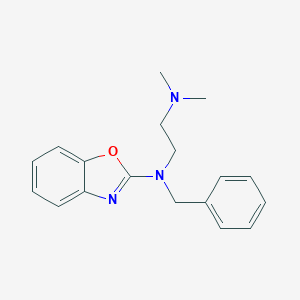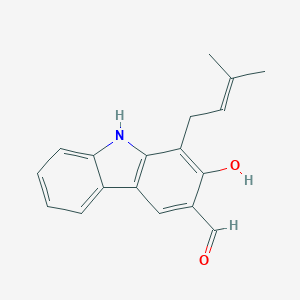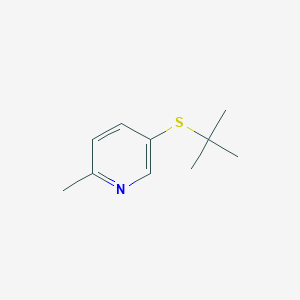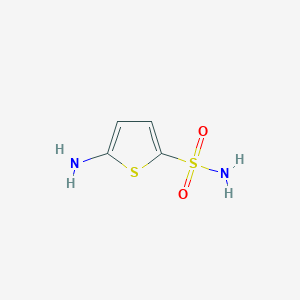
5-Aminothiophene-2-sulfonamide
概要
説明
5-Aminothiophene-2-sulfonamide is a thiophene analog of sulfanilamide, which has been found to be a better bacterial growth inhibitor than sulfanilamide .
Synthesis Analysis
The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis
The molecular structure of 5-Aminothiophene-2-sulfonamide is characterized by the presence of a thiophene ring and a sulfonamide group . The thiophene ring is a five-membered heterocyclic compound containing sulfur, and the sulfonamide group is an organosulfur compound with a sulfur-nitrogen bond .Chemical Reactions Analysis
The chemical reactions involving 5-Aminothiophene-2-sulfonamide primarily involve the oxidative coupling of thiols and amines . This reaction does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .科学的研究の応用
Antibacterial and Antiviral Applications
5-Aminothiophene-2-sulfonamide has been studied for its antibacterial properties. It is found to be a more effective bacterial growth inhibitor than sulfanilamide, particularly against specific bacteria. This effectiveness is attributed to its ability to inhibit intracellular folic acid biosynthesis (Bulkacz et al., 1968). Furthermore, its derivatives have shown potent urease inhibition and antibacterial activities, indicating a significant effect based on the substitution pattern and electronic effects of different functional groups (Noreen et al., 2017). Also, derivatives of 5-Aminothiophene-2-sulfonamide have demonstrated antiviral activities, particularly against the tobacco mosaic virus (Chen et al., 2010).
Cancer and Tumor Research
In cancer research, derivatives of 5-Aminothiophene-2-sulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma (Arsenyan et al., 2016). Some compounds have demonstrated inhibitory effects on tumor-associated carbonic anhydrase isozyme IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).
Neurological Applications
Research has shown that certain derivatives of 5-Aminothiophene-2-sulfonamide, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, can selectively increase cerebral blood flow, suggesting potential use in treating neurological conditions like epilepsy (Barnish et al., 1981).
Metal Complexes and Ion Flotation
The interaction of 5-Aminothiophene-2-sulfonamide with metal complexes has been explored, indicating potential in lowering intraocular pressure and in nuclear medicine for therapeutic radiopharmaceuticals (Supuran et al., 1998). Additionally, its derivatives have been used as collecting agents in ion flotation of non-ferrous metals, demonstrating effectiveness in this area (Manylova et al., 2016).
将来の方向性
The future directions for the research and development of 5-Aminothiophene-2-sulfonamide could involve exploring its potential applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers . Additionally, the development of efficient, environmentally friendly, and economic processes for the preparation of this compound is of great importance in the pharmaceutical industry .
特性
IUPAC Name |
5-aminothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKHUVSUVXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiophene-2-sulfonamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

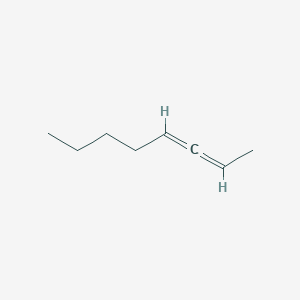
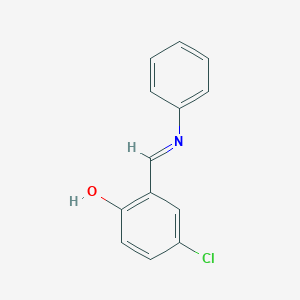
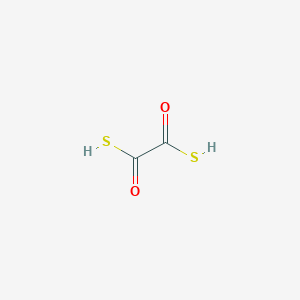
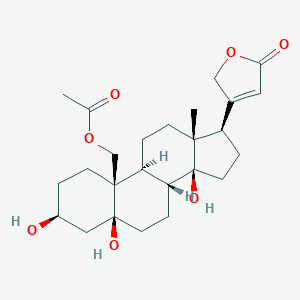
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
